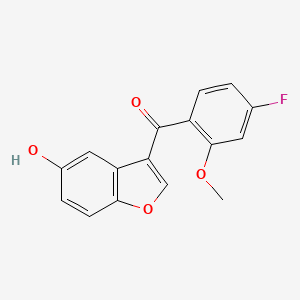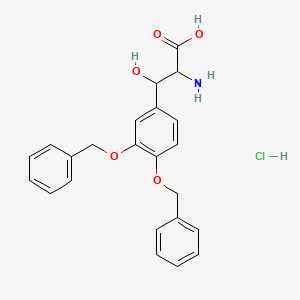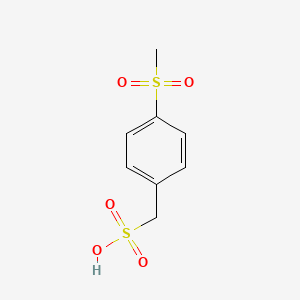![molecular formula C10H13ClN4O2 B8034928 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid](/img/structure/B8034928.png)
1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a guanidine moiety, and an acetic acid group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid typically involves the reaction of 2-chlorobenzaldehyde with aminoguanidine in the presence of acetic acid. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Chlorobenzaldehyde} + \text{Aminoguanidine} \xrightarrow{\text{Acetic Acid, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl amines.
Scientific Research Applications
1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and derivatives.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
Aminoguanidine: Another precursor used in the synthesis.
Indole-3-acetic acid: A compound with similar acetic acid functionality but different biological properties.
Uniqueness
1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
acetic acid;2-[(2-chlorophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXITTWZMLUGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B8034846.png)
![1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8034862.png)
![1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034865.png)
![1-{[4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034872.png)
![2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B8034888.png)
![1-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034891.png)

![1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8034906.png)
![2-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6,8-dimethoxyquinoline-5-carbaldehyde](/img/structure/B8034910.png)
![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)


![2-[2-Hydroxy-3-[3-(trifluoromethyl)anilino]propyl]isoindole-1,3-dione](/img/structure/B8034948.png)
![7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride](/img/structure/B8034952.png)
